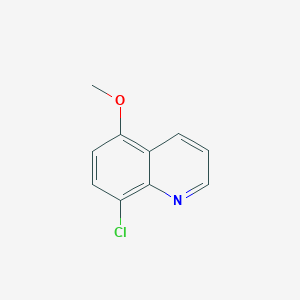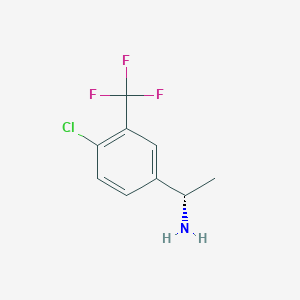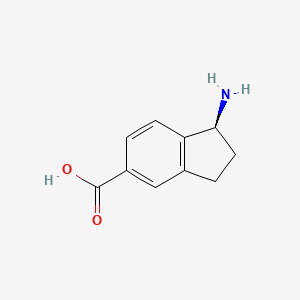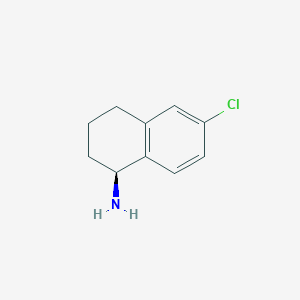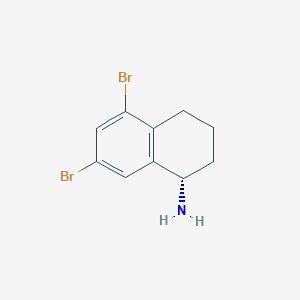
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: is a brominated derivative of tetrahydronaphthalen-1-amine. This compound is characterized by the presence of two bromine atoms at the 5th and 7th positions of the tetrahydronaphthalene ring structure. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can affect its chemical behavior and interactions.
Synthetic Routes and Reaction Conditions:
Bromination of Tetrahydronaphthalen-1-amine: The compound can be synthesized by the bromination of tetrahydronaphthalen-1-amine using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent can be employed.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis often involves batch production where the reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Synthesis: Advanced methods like continuous flow synthesis can be used to improve efficiency and scalability.
Chemical Reactions Analysis
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles like sodium azide (NaN3) can replace bromine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral medium.
Reduction: LiAlH4, in ether solvent.
Substitution: NaN3, in polar aprotic solvents like DMF (dimethylformamide).
Major Products Formed:
Oxidation Products: Dibromonaphthalene-1,2-dione derivatives.
Reduction Products: Dibromonaphthalen-1-amine derivatives.
Substitution Products: Azido derivatives of the compound.
Scientific Research Applications
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the effects of brominated compounds on cellular processes.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: can be compared with other similar compounds such as 5,7-dibromonaphthalene-1-amine and 1,2,3,4-tetrahydronaphthalen-1-amine . The presence of bromine atoms in the structure makes it unique in terms of reactivity and biological activity.
Comparison with Similar Compounds
5,7-Dibromonaphthalene-1-amine
1,2,3,4-Tetrahydronaphthalen-1-amine
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(1S)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMBQGHXNMPNFN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
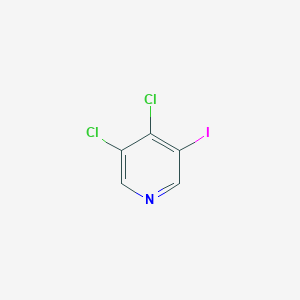
![2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B8052582.png)
![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B8052585.png)
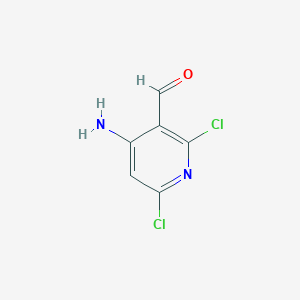
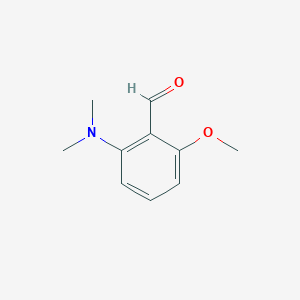
![8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B8052595.png)
![2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B8052597.png)
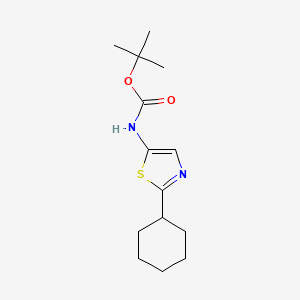
![2-Chlorofuro[3,2-d]pyrimidine](/img/structure/B8052604.png)
![7-Iodobenzo[d]isoxazol-3-amine](/img/structure/B8052612.png)
